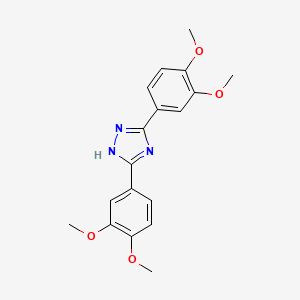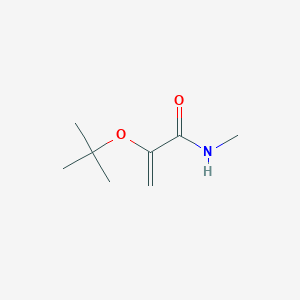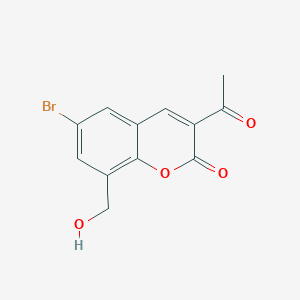
3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the bromination of a benzopyran precursor followed by acetylation and hydroxymethylation. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 3-acetyl-6-bromo-8-(carboxymethyl)-2H-1-benzopyran-2-one.
Reduction: Formation of 3-(1-hydroxyethyl)-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-6-phenylisovanillin: Another benzopyran derivative with similar structural features but different substituents.
6-Bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one: Lacks the acetyl group present in 3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benz
Propiedades
Número CAS |
111171-23-4 |
|---|---|
Fórmula molecular |
C12H9BrO4 |
Peso molecular |
297.10 g/mol |
Nombre IUPAC |
3-acetyl-6-bromo-8-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C12H9BrO4/c1-6(15)10-4-7-2-9(13)3-8(5-14)11(7)17-12(10)16/h2-4,14H,5H2,1H3 |
Clave InChI |
UYMNUDDFTXOOGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=CC(=CC(=C2OC1=O)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



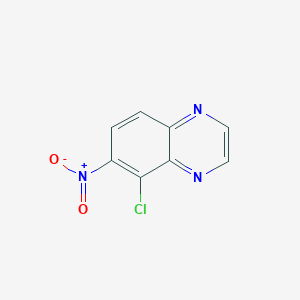


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)



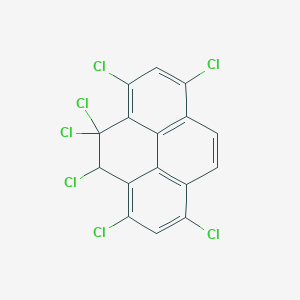
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

